molecular formula C11H10N2O3 B1390990 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1204296-36-5

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1390990
CAS No.: 1204296-36-5
M. Wt: 218.21 g/mol
InChI Key: ALZSFPZPDWILFL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a methoxyphenyl group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.

Scientific Research Applications

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has various applications in scientific research:

Future Directions

The future directions in the research of pyrimidines, including “3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione”, involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions suggest that this compound may have potential anti-inflammatory properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in human neuronal cells, this compound has shown neuroprotective activity by reducing the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it inhibits the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its potential anti-neuroinflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It exerts its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . Molecular docking studies have shown that this compound has favorable interactions with active residues of ATF4 and NF-kB proteins, which are crucial in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective and anti-inflammatory properties over extended periods in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective and anti-inflammatory effects without causing toxicity . At higher doses, there may be potential adverse effects, including toxicity, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its biological activity .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . Understanding these localization mechanisms is crucial for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with urea and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrimidine ring . The reaction mixture is usually heated under reflux, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-(4-hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione.

    Reduction: 3-(4-methoxyphenyl)pyrimidine-2,4-diol.

    Substitution: 3-(4-aminophenyl)pyrimidine-2,4(1H,3H)-dione or 3-(4-mercaptophenyl)pyrimidine-2,4(1H,3H)-dione.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione
  • 3-(4-aminophenyl)pyrimidine-2,4(1H,3H)-dione
  • 3-(4-mercaptophenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZSFPZPDWILFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247189
Record name 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-36-5
Record name 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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